3-(2,4,6-Trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
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Overview
Description
EVP-21 is a selective activator of the transient receptor potential mucolipin 3 (TRPML3) channel, which is part of the transient receptor potential (TRP) family of ion channels. These channels are involved in various physiological processes, including ion homeostasis, membrane trafficking, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
EVP-21 is synthesized as an aromatic analogue of the isoxazoline SN-2, with an annulated cyclohexane moiety instead of a bicycloheptane moiety . The specific synthetic routes and reaction conditions for EVP-21 are not widely documented in the public domain. it is known that the synthesis involves complex organic reactions and precise control of reaction conditions to achieve the desired molecular structure.
Industrial Production Methods
Industrial production methods for EVP-21 are not explicitly detailed in available literature. Given its specialized application in scientific research, it is likely produced in controlled laboratory settings rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
EVP-21 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions are not extensively documented. typical reagents for such reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives of EVP-21, while reduction may produce reduced forms of the compound.
Scientific Research Applications
EVP-21 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Industry: While not widely used in industrial applications, EVP-21’s role in scientific research can indirectly contribute to the development of new industrial processes and products.
Mechanism of Action
EVP-21 exerts its effects by selectively activating the TRPML3 channel. This activation leads to the opening of the channel and the subsequent flow of cations, such as calcium, into the cell. The molecular targets involved include the TRPML3 channel itself, and the pathways affected include those related to ion homeostasis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
TRPML1 and TRPML2 Activators: Other compounds that activate different members of the TRPML family, each with unique structural and functional properties.
Uniqueness of EVP-21
EVP-21 is unique due to its selective activation of TRPML3 channels and its specific molecular structure, which includes an aromatic analogue of isoxazoline with an annulated cyclohexane moiety . This unique structure allows for targeted activation of TRPML3 channels, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole |
InChI |
InChI=1S/C16H19NO/c1-10-8-11(2)15(12(3)9-10)16-13-6-4-5-7-14(13)18-17-16/h8-9H,4-7H2,1-3H3 |
InChI Key |
GRAUWLSWADZYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3=C2CCCC3)C |
Origin of Product |
United States |
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